molecular formula C17H20ClNO B1385596 N-(3-Chlorobenzyl)-2-isobutoxyaniline CAS No. 1040694-58-3

N-(3-Chlorobenzyl)-2-isobutoxyaniline

Cat. No.: B1385596
CAS No.: 1040694-58-3
M. Wt: 289.8 g/mol
InChI Key: NCPJXOZJIVDQEA-UHFFFAOYSA-N
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Description

N-(3-Chlorobenzyl)-2-isobutoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a 3-chlorobenzyl group attached to the nitrogen atom of an aniline moiety, with an isobutoxy group attached to the second carbon of the aniline ring

Scientific Research Applications

N-(3-Chlorobenzyl)-2-isobutoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorobenzyl)-2-isobutoxyaniline typically involves the reaction of 3-chlorobenzyl chloride with 2-isobutoxyaniline in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction can be represented as follows:

3-Chlorobenzyl chloride+2-IsobutoxyanilineBase, RefluxThis compound\text{3-Chlorobenzyl chloride} + \text{2-Isobutoxyaniline} \xrightarrow{\text{Base, Reflux}} \text{this compound} 3-Chlorobenzyl chloride+2-IsobutoxyanilineBase, Reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorobenzyl)-2-isobutoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(3-Chlorobenzyl)-2-isobutoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorobenzyl)-2-methoxyaniline
  • N-(3-Chlorobenzyl)-2-ethoxyaniline
  • N-(3-Chlorobenzyl)-2-propoxyaniline

Uniqueness

N-(3-Chlorobenzyl)-2-isobutoxyaniline is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkoxy groups, this compound may exhibit distinct properties in terms of solubility, stability, and interaction with molecular targets.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-13(2)12-20-17-9-4-3-8-16(17)19-11-14-6-5-7-15(18)10-14/h3-10,13,19H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPJXOZJIVDQEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1NCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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